![molecular formula C4H10NO6P B1595694 o-Phosphohomoserine CAS No. 4210-66-6](/img/structure/B1595694.png)
o-Phosphohomoserine
Overview
Description
O-Phosphohomoserine is an important intermediate in the biosynthesis of methionine, threonine, and isoleucine. It is also a key component in the biosynthesis of the amino acid cysteine. o-Phosphohomoserine is synthesized in plants, bacteria, and fungi through different pathways.
Scientific Research Applications
Plant Physiology: Role in Methionine Biosynthesis
o-Phosphohomoserine: plays a crucial role in the biosynthesis of methionine, an essential amino acid, in plants. It acts as a major activated homoserine derivative, particularly in the transsulfuration pathway . This pathway is vital for the synthesis of cystathionine, which is a precursor to methionine. The synthesis of o-Phosphohomoserine is catalyzed by homoserine kinase, and this process has been observed in a wide range of plants, indicating its fundamental role in plant metabolism .
Biochemistry: Threonine Synthesis
In the field of biochemistry, o-Phosphohomoserine is known to be a physiological precursor for threonine synthesis. This process is significant in both bacteria and fungi, where o-Phosphohomoserine undergoes conversion to threonine, an important amino acid involved in protein synthesis .
Cellular Transport and Compartmentation
Research on higher plant cells has revealed that o-Phosphohomoserine is actively transported into cells and compartmentalized within the cytoplasm. This compartmentation allows for the controlled use of o-Phosphohomoserine in cellular metabolism, ensuring that it is available for the synthesis of amino acids like threonine .
Enzymology: Homoserine Kinase Activity
The enzymatic activity of homoserine kinase, which catalyzes the phosphorylation of homoserine to form o-Phosphohomoserine , is a key area of study. This enzyme’s activity is not inhibited by its product, allowing for a steady accumulation of o-Phosphohomoserine in the cytoplasmic compartment of plant cells .
Mechanism of Action
Target of Action
o-Phosphohomoserine (OPHS) is a critical compound in the biosynthesis of essential amino acids, particularly methionine and threonine . The primary targets of OPHS are the enzymes threonine synthase (TS) and cystathionine gamma-synthase (CGS) . These enzymes play a crucial role in the metabolic pathways leading to the formation of methionine and threonine .
Mode of Action
OPHS is formed from homoserine by the action of homoserine kinase . It then serves as a substrate for both TS and CGS . The enzymatic activity of homoserine kinase, which catalyzes the formation of OPHS from homoserine, is subject to regulation by threonine, isoleucine, valine, and S-adenosylmethionine .
Biochemical Pathways
OPHS is involved in the aspartate-derived amino acid pathway, which leads to the production of four essential amino acids: lysine, methionine, threonine, and isoleucine . Methionine and threonine share a common biosynthetic pathway until OPHS, which represents the same substrate for both TS and CGS . Thus, the synthesis of methionine and threonine is controlled at the level of competition between TS and CGS for the common substrate, OPHS .
Pharmacokinetics
It is known that ophs is a metabolite in glycine, serine, and threonine metabolism .
Result of Action
The action of OPHS leads to the production of essential amino acids, particularly methionine and threonine . These amino acids are critical for protein synthesis and serve as precursors for a wide range of essential plant natural products .
Action Environment
The action of OPHS can be influenced by various environmental factors. For instance, in higher plants, OPHS represents a branch point between the methionine and threonine biosynthetic pathways
properties
IUPAC Name |
(2S)-2-amino-4-phosphonooxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDNYOANAXWZHG-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COP(=O)(O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962276 | |
Record name | O-Phosphonohomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | O-Phosphohomoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
o-Phosphohomoserine | |
CAS RN |
4210-66-6 | |
Record name | O-Phosphono-L-homoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4210-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Phosphohomoserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Phosphonohomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Phosphohomoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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